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Compound of Interest

Compound Name: 3-lodopyridin-4-ol

Cat. No.: B189408

Introduction

3-lodopyridin-4-ol is a highly versatile heterocyclic building block utilized in medicinal
chemistry for the synthesis of complex molecular architectures.[1][2] Its structure is
characterized by a pyridin-4-ol core, which is a common motif in biologically active compounds,
and a reactive iodine atom at the 3-position. This iodine atom serves as a crucial handle for
various palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of
diverse aryl, heteroaryl, and alkynyl moieties. The pyridin-4-ol group can participate in crucial
hydrogen bonding interactions with biological targets and improve the physicochemical
properties of the final compounds. This uniqgue combination of features makes 3-lodopyridin-
4-ol an invaluable starting material for generating libraries of novel compounds in drug
discovery programs, particularly in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in the design of kinase inhibitors as the ring
nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the
adenine core of ATP.[3] The dysregulation of protein kinase signaling pathways is a hallmark of
numerous diseases, most notably cancer.[4] Consequently, the development of small molecule
kinase inhibitors is a major focus of modern drug discovery.[4][5]

3-lodopyridin-4-ol serves as a key precursor for inhibitors targeting critical cell signaling
pathways such as the JAK-STAT and PI3K/Akt/mTOR pathways.[6][7] By functionalizing the C-
3 position of the pyridine ring through cross-coupling reactions, researchers can systematically
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explore the structure-activity relationship (SAR) to optimize potency and selectivity for a
specific kinase target.[7][8] The resulting 3-aryl or 3-heteroaryl pyridin-4-ol derivatives can
effectively compete with ATP for binding in the kinase active site, thereby inhibiting downstream

signaling and cellular processes like proliferation and survival.[6]
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Caption: The JAK-STAT signaling pathway and its inhibition.

Key Synthetic Protocols

The carbon-iodine bond of 3-lodopyridin-4-ol is highly susceptible to oxidative addition to
palladium(0) catalysts, making it an excellent substrate for cross-coupling reactions. The
Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used
methods for C-C bond formation in medicinal chemistry.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between 3-lodopyridin-4-ol and
an organoboron compound (e.g., a boronic acid or ester) catalyzed by a palladium complex.
[11][12] This reaction is fundamental for synthesizing 3-aryl or 3-heteroaryl pyridin-4-ol
derivatives.

General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup:
- Add 3-lodopyridin-4-ol, Boronic Acid, Base
- Add Palladium Catalyst & Ligand

:

Inert Atmosphere:
- Evacuate and backfill flask with N2 or Ar (3x)

l

Add Degassed Solvent
(e.g., Dioxane/Water)

;

Heat Reaction
(e.g., 80-100 °C, 4-12h)

Monitor Progress
(TLC or LC-MS)

omplete

Workup:
- Cool to RT
- Dilute with EtOAc & Water
- Extract Aqueous Layer

:

Purification:
- Dry organic layer (Na2S04)
- Concentrate in vacuo
- Flash Column Chromatography

i

End:
Characterize Pure Product
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Reaction Setup:
- Add 3-lodopyridin-4-ol, Pd Catalyst, Cul
- Add Amine Base (e.g., EtsN)

\

Inert Atmosphere:
- Evacuate and backfill flask with N2 or Ar (3x)

Y

Add Anhydrous, Degassed Solvent
(e.g., THF or DMF)

Y

Add Terminal Alkyne
Dropwise via Syringe

Stir Reaction
(RT to 65 °C, 2-8h)

Monitor Progress
(TLC or LC-MS)

omplete

Workup:
- Cool to RT
- Dilute with Organic Solvent
- Filter through Celite

Y

Purification:
- Wash filtrate with water & brine
- Dry & Concentrate
- Flash Column Chromatography

End:
Characterize Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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